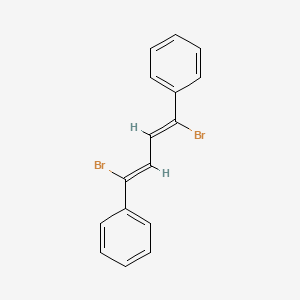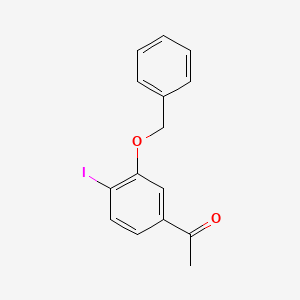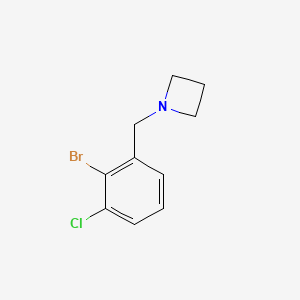
1,4-Dibromo-1,4-diphenyl-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene is a conjugated diene compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene can be achieved through the homocoupling of β-bromostyrene using zerovalent nickel complexes. This method allows for the selective formation of the (Z,Z) isomer . Another approach involves the partial hydrogenation of the corresponding 1,3-butadiyne, which also yields the (Z,Z) stereoisomer .
Industrial Production Methods
While specific industrial production methods for (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of nickel complexes and controlled hydrogenation processes are likely to be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, leading to the formation of polysubstituted alkenes.
Common Reagents and Conditions
Nickel Catalysts: Used in the synthesis and functionalization of the compound.
Electrophiles: Such as aryl boroxines and perfluoroalkyl iodides, which participate in addition reactions.
Major Products
The major products formed from these reactions include polysubstituted 1,3-dienes and other functionalized alkenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Its conjugated diene structure makes it useful in the development of organic semiconductors and other electronic materials.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene system. The bromine atoms provide reactive sites for substitution and addition reactions, while the phenyl groups contribute to the compound’s stability and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene: Characterized by its specific (Z,Z) configuration and bromine atoms.
1,4-Diphenyl-1,3-butadiene: Lacks the bromine atoms but shares the conjugated diene structure.
1,4-Dibromo-2,3-diphenylbutadiene: Similar in structure but with different substitution patterns.
Propiedades
Fórmula molecular |
C16H12Br2 |
|---|---|
Peso molecular |
364.07 g/mol |
Nombre IUPAC |
[(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
Clave InChI |
VYKJGULDTAGCMJ-NFLUSIDLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)








![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)



